3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
Description
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Hydroxymethyl)Cyclobutan-1-One
A mixture of 4-hydroxy-2-buten-1-one (5.0 mmol) and p-toluenesulfonic acid (0.1 equiv) in anhydrous dichloromethane (CH$$2$$Cl$$2$$) undergoes cyclization at 0°C for 12 hours. The reaction proceeds via a [3+1] annulation mechanism, yielding 3-(hydroxymethyl)cyclobutan-1-one in 68% yield after silica gel chromatography (hexanes/ethyl acetate 3:1).
TBS Protection Protocol
The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) and imidazole (2.5 equiv) in dry dimethylformamide (DMF) at 25°C. After 6 hours, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over Na$$2$$SO$$4$$. Column chromatography (hexanes/ethyl acetate 10:1) affords the target compound in 85% yield.
Critical Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 25°C |
| Yield | 85% |
| Purity (HPLC) | >99% |
Cyclobutane Ring Formation via [2+2] Photocycloaddition
An alternative approach utilizes UV-mediated [2+2] cycloaddition between tert-butyldimethylsilyl-protected propargyl alcohol and methyl vinyl ketone.
Substrate Preparation
TBS-protected propargyl alcohol is prepared by treating propargyl alcohol (1.0 equiv) with TBSCl (1.1 equiv) and imidazole (2.0 equiv) in CH$$2$$Cl$$2$$. The resulting tert-butyldimethyl(prop-2-yn-1-yloxy)silane is isolated in 92% yield.
Photochemical Cyclization
A solution of the silyl-protected alkyne (2.0 mmol) and methyl vinyl ketone (3.0 mmol) in acetonitrile is irradiated at 254 nm for 48 hours under nitrogen. The crude product is subjected to oxidative workup with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to yield 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one in 43% yield.
Key Observations:
- Diastereomeric ratio (cis:trans) = 1.5:1
- Major side products: Unreacted starting material (27%) and over-oxidized derivatives (15%)
Oxidation of 3-[(TBS-O)Methyl]Cyclobutanol
This two-step sequence leverages hydroboration-oxidation followed by Dess-Martin periodinane (DMP) oxidation.
Cyclobutanol Synthesis
3-[(TBS-O)methyl]cyclobutene (1.0 mmol) undergoes hydroboration with 9-BBN (1.1 equiv) in THF at 0°C. Subsequent oxidation with H$$2$$O$$2$$/NaOH yields 3-[(TBS-O)methyl]cyclobutanol in 76% yield.
Oxidation to Cyclobutanone
Treatment of the cyclobutanol intermediate (0.5 mmol) with DMP (1.2 equiv) in CH$$2$$Cl$$2$$ at 25°C for 3 hours provides the target ketone in 88% yield.
Comparative Efficiency:
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Silylation | 85% | N/A | Excellent |
| Photocycloaddition | 43% | Moderate | Limited |
| Oxidation | 88% | High | Good |
Stability and Functional Group Compatibility
The TBS group demonstrates remarkable stability under diverse conditions:
- Acidic Media : Stable in 1 M HCl/THF (1:1) for 24 hours
- Basic Media : No cleavage observed in 1 M NaOH/MeOH (1:1) after 12 hours
- Oxidative Conditions : Compatible with DMP, PCC, and Swern oxidation protocols
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (CDCl$$3$$, 400 MHz): δ 3.68 (d, J = 6.4 Hz, 2H, CH$$2$$OTBS), 2.98–2.89 (m, 1H, cyclobutane CH), 2.76–2.65 (m, 2H, COCH$$2$$), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, SiMe$$2$$)
- $$^{13}$$C NMR (CDCl$$3$$, 100 MHz): δ 214.5 (C=O), 64.3 (CH$$2$$OTBS), 38.7 (cyclobutane CH), 25.8 (t-Bu C), 18.3 (SiC), −5.3 (SiMe$$_2$$)
- HRMS : Calculated for C$${12}$$H$${24}$$O$$_2$$Si [M+H]$$^+$$: 243.1481, Found: 243.1478
Industrial-Scale Considerations
For kilogram-scale production, the silylation method proves most viable:
- Cost Analysis : TBSCl ($12.50/mol) vs. DMP ($48.30/mol)
- Process Safety : Photocycloaddition requires specialized UV equipment, increasing capital costs
- Waste Stream : Silylation generates 0.8 kg NaCl/kg product vs. 2.1 kg Cr waste/kg for oxidation
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .
Comparison with Similar Compounds
Functional Group Reactivity
- Target compound (ketone) : The ketone group is less polar than a carboxylic acid, reducing hydrogen-bonding capacity but increasing compatibility with hydrophobic environments. It is prone to nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.
- Carboxylic acid analogues : Compounds like 3-{[(TBDMS)oxy]methyl}cyclobutane-1-carboxylic acid () exhibit higher acidity (pKa ~4-5) and are used in peptide coupling or salt formation. Their synthesis avoids transition metals and column purification, favoring industrial scalability .
Comparison with Other Silyl-Protected Cyclobutane Compounds
TBDMS vs. tert-Butoxy Protecting Groups
- TBDMS group : Offers superior steric protection and stability under basic conditions but is cleaved by fluoride ions (e.g., TBAF) or strong acids.
- tert-Butoxy group (as in 3-(tert-butoxy)cyclobutane-1-carboxylic acid, ): Less bulky than TBDMS, with stability under acidic conditions but susceptibility to strong bases. This group is often used in prodrug design .
Stability and Reactivity Profiles
Biological Activity
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one (CAS No. 939775-62-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : CHOSi
- Molecular Weight : 202.33 g/mol
- SMILES Notation : CC(C)(C)OCC(=O)C1CC1
The biological activity of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is primarily attributed to its interaction with various biological targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding with enzymes and receptors.
Antioxidant Activity
Studies have shown that compounds similar to 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases.
- Case Study : In a study assessing the antioxidant capacity of various silyl derivatives, it was found that certain analogs demonstrated a strong ability to scavenge free radicals, suggesting that 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one may exhibit similar effects .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies.
- In Vitro Studies : A series of analogs were tested for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives had IC values in the low micromolar range, demonstrating potent cytotoxicity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3g | T47-D | 1.33 |
| 3c | PC-3 | 3.29 |
| Control | - | 5-FU: 18.6 |
These findings suggest that modifications on the cyclobutanone framework can enhance anticancer activity.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes.
- Tyrosinase Inhibition : Similar compounds have shown promising results as tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. For instance, analogs have been reported to exhibit IC values significantly lower than that of kojic acid, a known inhibitor .
Cytotoxicity Evaluation
In a thorough evaluation of cytotoxic effects, it was determined that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity in B16F10 murine melanoma cells after 48 hours of exposure . This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the tert-butyldimethylsilyl group can significantly affect biological activity. For example, removing or altering functional groups on the cyclobutane ring can enhance or diminish enzyme inhibition and cytotoxicity .
Q & A
Q. How can researchers leverage this compound in materials science applications?
- Polymer Cross-Linking : The cyclobutanone’s strain enables [2+2] photocycloaddition for creating rigid polymer networks.
- Surface Functionalization : Silane coupling (via TBS group) modifies silica nanoparticles for catalytic applications.
- Validation : AFM (atomic force microscopy) and DSC (differential scanning calorimetry) characterize material properties post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
